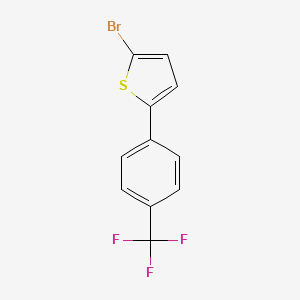

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene

Overview

Description

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is a brominated thiophene derivative with a trifluoromethyl group attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

Bromination: The thiophene ring can be brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo group at the 2-position.

Trifluoromethylation: The phenyl ring can be trifluoromethylated using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The bromo group can be reduced to form a corresponding hydroxyl group.

Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Hydroxyl Derivatives: Resulting from reduction reactions.

Nucleophilic Substitution Products: Resulting from substitution reactions.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- Role: 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene serves as a crucial intermediate in the synthesis of more complex organic compounds. The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Reactions: Common reactions include:

- Nucleophilic Substitution: The bromo group can be replaced with nucleophiles such as amines or alcohols.

- Cross-Coupling Reactions: It is often utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, enhancing its utility in synthetic methodologies.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with sodium azide to form azide derivatives | 75 |

| Suzuki Coupling | Coupling with phenylboronic acid to form biphenyl derivatives | 60 |

| Heck Reaction | Coupling with alkenes to form substituted alkenes | 50 |

Medicinal Chemistry

- Potential Therapeutic Uses: Research indicates that this compound exhibits promising biological activity, making it a candidate for drug discovery. Its structure allows for interactions with various biological targets, including enzymes and receptors.

- Case Studies:

- A study highlighted its potential as an anticancer agent, where derivatives of thiophene were shown to inhibit cancer cell proliferation effectively.

- Another investigation focused on its anti-inflammatory properties, suggesting that modifications to the thiophene ring could enhance biological activity.

Table 2: Biological Activities Associated with Thiophene Derivatives

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Anticancer | Thiophene Derivative A | IC50 = 15 µM |

| Anti-inflammatory | Thiophene Derivative B | Significant reduction in cytokine levels |

| Antimicrobial | Thiophene Derivative C | Broad-spectrum activity |

Material Science

Applications in Polymer Chemistry

- Polymer Production: The compound is utilized in the synthesis of polymers and coatings due to its unique electronic properties imparted by the trifluoromethyl group. This enhances the mechanical strength and thermal stability of the resulting materials.

- Conductive Polymers: Its incorporation into conductive polymer matrices has been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 3: Properties of Polymers Derived from Thiophene Compounds

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Electrical Conductivity | 10^-3 S/cm |

| Mechanical Strength | Tensile strength > 50 MPa |

Mechanism of Action

The mechanism by which 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethoxy)pyridine: A pyridine derivative with similar trifluoromethyl and bromo groups.

2-Bromo-5-(trifluoromethyl)benzamide: A benzamide derivative with similar functional groups.

Uniqueness: 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is unique due to its thiophene core, which imparts different chemical and physical properties compared to pyridine or benzamide derivatives. This makes it suitable for specific applications where the thiophene ring's properties are advantageous.

Biological Activity

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound is characterized by a thiophene ring substituted at the 2-position with a bromine atom and at the 5-position with a phenyl group that carries a trifluoromethyl group. The presence of these substituents is crucial for the compound's biological activity.

Synthesis Methods

The synthesis typically involves palladium-catalyzed cross-coupling reactions, which allow for the selective introduction of aryl groups to the thiophene core. For instance, reactions involving 2-bromothiophene and various aryl halides have been reported to yield high-purity products with good yields under optimized conditions .

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain thiophene compounds effectively inhibited bacterial growth, suggesting their potential as antibacterial agents . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antitubercular Activity

Recent investigations have highlighted the compound's potential as an antitubercular agent. In vitro assays have shown that derivatives with similar structures can inhibit Mycobacterium tuberculosis by targeting specific enzymes involved in mycobacterial metabolism. For example, compounds exhibiting electron-withdrawing groups like trifluoromethyl have been linked to enhanced potency against MbtI (mycobacterial enzyme) with IC50 values around 15 µM .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. The incorporation of trifluoromethyl groups has been associated with increased binding affinity to inflammatory mediators, potentially reducing inflammation in various models .

1. Structure-Activity Relationship (SAR) Studies

A detailed SAR analysis has been conducted on various thiophene derivatives to elucidate the influence of different substituents on biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved inhibitory effects against MbtI compared to their unsubstituted counterparts .

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| IV | CF3 | 15 | Antitubercular |

| V | CF3, CF3 | 19 | Antitubercular |

| VI | F | 17 | Antitubercular |

2. Pharmacokinetic Profile

The pharmacokinetics of thiophene derivatives, including absorption, distribution, metabolism, and excretion (ADME), play a crucial role in their therapeutic efficacy. Studies indicate that modifications such as trifluoromethyl substitution can enhance solubility and bioavailability, making these compounds more effective in vivo .

3. Computational Studies

Computational modeling has been employed to predict the interaction of this compound with various biological targets. Molecular docking studies suggest strong binding affinities to key enzymes involved in bacterial metabolism, which supports experimental findings regarding its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated thiophene precursors and trifluoromethylphenyl boronic acids. Key steps include:

- Bromination : Bromine or N-bromosuccinimide (NBS) introduces the bromine atom to the thiophene ring (e.g., in positions 2 or 3) .

- Coupling : Palladium-catalyzed coupling with 4-(trifluoromethyl)phenylboronic acid under inert conditions (e.g., argon) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

- Optimization : Yields depend on catalyst choice (Pd(PPh₃)₄ vs. PdCl₂), temperature (80–120°C), and stoichiometric ratios of reagents. For example, excess boronic acid (1.2–1.5 eq.) improves coupling efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers monitor?

- Methodology :

- ¹H/¹³C NMR :

- Thiophene protons appear as doublets in δ 6.8–7.5 ppm.

- The trifluoromethyl group (-CF₃) shows a singlet in ¹⁹F NMR at δ -62 to -65 ppm.

- Bromine’s electronegative effect deshields adjacent carbons, shifting ¹³C signals upfield .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 320–322 (due to bromine’s isotopic pattern).

- IR : C-Br stretch at ~550–650 cm⁻¹ and C-S vibration at ~680 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise during refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine structures, leveraging least-squares minimization to resolve bond angles and torsional strain .

- Challenges :

- Disorder in the trifluoromethyl group due to free rotation.

- Weak scattering from bromine may require high-resolution data (≤ 0.8 Å).

- Example : A related triazole-thione derivative (CCDC 883999) showed R-factor = 0.048 after anisotropic refinement of heavy atoms .

Q. How do conflicting bioactivity results for brominated thiophenes arise, and how can researchers reconcile them?

- Case Study :

- Antimicrobial Activity : reports moderate activity against Candida albicans (MIC = 32 µg/mL) via inhibition of leucyl-tRNA synthetase.

- Contradiction : A structurally similar compound in showed no activity against Mycobacterium tuberculosis (MIC > 128 µg/mL), possibly due to poor membrane permeability.

- Resolution :

- Perform dose-response assays across multiple strains.

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to target enzymes .

Q. What strategies optimize the regioselectivity of electrophilic substitution in brominated thiophene scaffolds?

- Methodology :

- Directing Groups : Electron-withdrawing groups (e.g., -CF₃) direct electrophiles to meta positions. For example, nitration of 2-bromo-5-CF₃-thiophene occurs at the 4-position .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophile stability, improving regioselectivity.

- Catalysis : Lewis acids (e.g., FeCl₃) promote bromination at less-activated positions .

Q. Key Considerations for Researchers

- Synthetic Pitfalls : Bromine’s volatility necessitates closed-system reactions. Use Schlenk lines for air-sensitive steps .

- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC), especially for crowded aromatic regions .

- Safety : Brominated compounds often exhibit toxicity. Use fume hoods and monitor for halogenated byproducts .

Properties

IUPAC Name |

2-bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3S/c12-10-6-5-9(16-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPSGQNWORRZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702992 | |

| Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869540-85-2 | |

| Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.